2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide 2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 941961-78-0
VCID: VC4946702
InChI: InChI=1S/C21H20FN3O3S2/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-29-21(25-16)30-12-20(27)24-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27)
SMILES: CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)F
Molecular Formula: C21H20FN3O3S2
Molecular Weight: 445.53

2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

CAS No.: 941961-78-0

Cat. No.: VC4946702

Molecular Formula: C21H20FN3O3S2

Molecular Weight: 445.53

* For research use only. Not for human or veterinary use.

2-[(4-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide - 941961-78-0

Specification

CAS No. 941961-78-0
Molecular Formula C21H20FN3O3S2
Molecular Weight 445.53
IUPAC Name N-(3-fluoro-4-methylphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Standard InChI InChI=1S/C21H20FN3O3S2/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-29-21(25-16)30-12-20(27)24-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27)
Standard InChI Key MZXNOZDMZBUDMK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₂₁H₂₀FN₃O₃S₂, with a molar mass of 445.53 g/mol. Key structural components include:

  • A 1,3-thiazole ring with a sulfanyl (-S-) bridge.

  • A 3-fluoro-4-methylphenyl carbamoyl group.

  • A 3-methoxyphenyl acetamide moiety.

Table 1: Molecular Properties

PropertyValueSource
IUPAC NameN-(3-fluoro-4-methylphenyl)-2-[2-(2-(3-methoxyanilino)-2-oxoethyl)sulfanyl-1,3-thiazol-4-yl]acetamide
SMILESCC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC)F
Standard InChIInChI=1S/C21H20FN3O3S2/c1-13-6-7-15(9-18(13)22)23-19(26)10-16-11-29-21(25-16)30-12-20(27)24-14-4-3-5-17(8-14)28-2/h3-9,11H,10,12H2,1-2H3,(H,23,26)(H,24,27)

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, as outlined below:

Table 2: Key Synthesis Steps

StepProcessReagents/ConditionsYieldSource
1Thiazole ring formationCyclocondensation of thioureas68%
2Sulfanyl bridge introductionNucleophilic substitution with NaSH72%
3Carbamoylmethyl functionalizationReaction with 3-fluoro-4-methylphenyl isocyanate65%
4Acetamide couplingEDC/NHS-mediated amidation58%

Analytical Validation

  • Purity: ≥98% (HPLC, UV detection at 254 nm).

  • Characterization: Confirmed via ¹H/¹³C NMR, HRMS, and IR spectroscopy .

Biological Activity and Mechanism

Enzyme Inhibition

The compound exhibits IC₅₀ values in the low micromolar range against:

  • Cyclooxygenase-2 (COX-2): 1.8 μM.

  • EGFR tyrosine kinase: 2.3 μM .

Proposed Mechanism:

  • The thiazole-sulfanyl-acetamide scaffold binds to ATP pockets in kinases, disrupting phosphorylation cascades .

  • Fluorine and methoxy groups enhance hydrophobic interactions with enzyme active sites.

Table 3: Antimicrobial Activity (MIC, μg/mL)

OrganismMICReference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Pharmacological Applications

Anti-Inflammatory Effects

  • Suppresses TNF-α production in LPS-stimulated macrophages by 78% at 10 μM.

Table 4: Pharmacokinetic Profile (Rat Model)

ParameterValue
Oral bioavailability34%
t₁/₂ (plasma)5.2 hours
Protein binding89%

Future Directions

  • Structure-activity relationship (SAR) studies to optimize bioavailability.

  • Clinical translation pending comprehensive toxicology and formulation studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator